![molecular formula C9H23NO2Si2 B14069726 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- CAS No. 102588-22-7](/img/structure/B14069726.png)
1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C9H23NO2Si2 and a molecular weight of 233.46 g/mol . This compound is known for its unique structure, which includes two trimethylsilyl groups attached to the nitrogen atom of the propen-2-amine backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- typically involves the reaction of propen-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:
Propen-2-amine+2(Trimethylsilyl chloride)→1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-+2(Hydrochloric acid)
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Reactions: It can act as a nucleophile in reactions with electrophiles such as aryl aldehydes, forming complex bicyclic scaffolds.
Hydrosilylation and Hydroboration: It can participate in hydrosilylation and hydroboration reactions, which are important in organic synthesis.
Formation of Imine Derivatives: It reacts with aryl aldehydes to form imine derivatives, which can undergo further transformations.
Common reagents used in these reactions include aryl aldehydes, bisthiocarbamoyl chloride, and aryl selenium salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and allyl selenides.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Electrolyte Additive: It is used as an additive in electrolytes to improve the performance of electrochemical devices.
Mechanism of Action
The mechanism of action of 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- involves its ability to act as a nucleophile and form stable intermediates with electrophiles. The trimethylsilyl groups enhance its nucleophilicity and stability, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar compounds to 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- include:
N,N-Bis(trimethylsilyl)allylamine: Similar structure but with an allyl group instead of a propen-2-amine backbone.
N,N-Bis(trimethylsilyl)prop-2-en-1-amine: Another similar compound with slight variations in the structure.
The uniqueness of 1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]- lies in its specific structure, which provides distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
102588-22-7 |
|---|---|
Molecular Formula |
C9H23NO2Si2 |
Molecular Weight |
233.45 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyloxy)prop-1-en-2-amine |
InChI |
InChI=1S/C9H23NO2Si2/c1-9(2)10(11-13(3,4)5)12-14(6,7)8/h1H2,2-8H3 |
InChI Key |
YLHGVZFDDSZKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


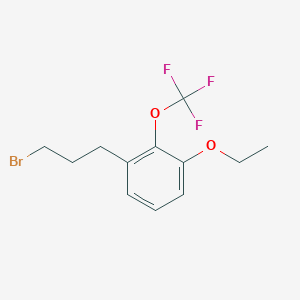

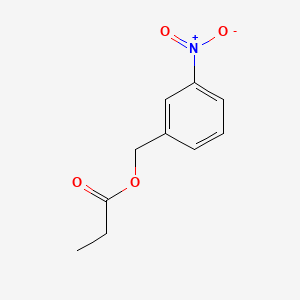
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
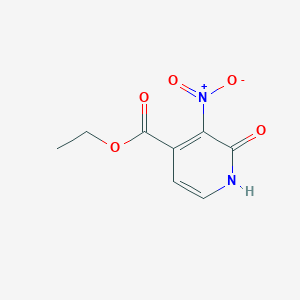
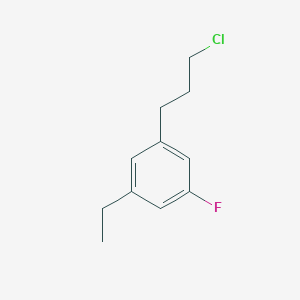

![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)

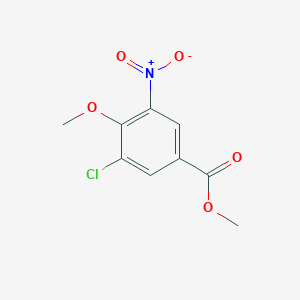
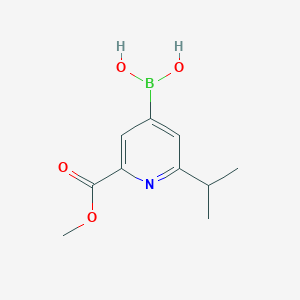
![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
